1-phenyl-N-propylpiperidin-4-amine
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Overview
Description
1-Phenyl-N-propylpiperidin-4-amine is a compound belonging to the piperidine class of chemicals. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by a phenyl group attached to the nitrogen atom and a propyl group attached to the piperidine ring. Piperidine derivatives are significant in the pharmaceutical industry due to their diverse biological activities and applications .
Preparation Methods
The synthesis of 1-phenyl-N-propylpiperidin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors in the presence of catalysts. For instance, phenylsilane can promote the formation and reduction of imine, initiate cyclization, and reduce the piperidinone intermediate with an iron complex as a catalyst . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity.
Chemical Reactions Analysis
1-Phenyl-N-propylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group with another. Halogenation reactions, where a halogen replaces a hydrogen atom, are common.
Cyclization: This reaction forms a ring structure, often facilitated by catalysts like phenylsilane.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Phenyl-N-propylpiperidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological processes involving piperidine derivatives.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-N-propylpiperidin-4-amine involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter systems, influencing receptors and enzymes involved in signal transduction. The exact mechanism can vary depending on the specific biological context .
Comparison with Similar Compounds
1-Phenyl-N-propylpiperidin-4-amine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its synthesis, chemical reactions, and biological activities make it a valuable subject of study in both academic and industrial research.
Properties
IUPAC Name |
1-phenyl-N-propylpiperidin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-10-15-13-8-11-16(12-9-13)14-6-4-3-5-7-14/h3-7,13,15H,2,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LITIGRBRRFMRQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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